1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde
Overview
Description
“1-(Phenylsulfonyl)pyrrole” is a heterocyclic building block . The “1-(Phenylsulfonyl)” group serves as an N-blocking and directing group in various organic syntheses . “Pyridine-2-carbaldehyde”, also called 2-formylpyridine, is an organic compound with the formula NC5H4CHO . It is one of three isomeric pyridinaldehydes .
Synthesis Analysis
“1-(Phenylsulfonyl)pyrrole” may be used in the synthesis of 1-(phenylsulfonyl)pyrrole-2-boronic acid, via lithiation of 1-(phenylsulfonyl)-pyrrole . It may also be used for the synthesis of 1-phenylsulfonyl-1H-pyrrole-3-sulfonyl chloride derivatives, which affords sulfonamide derivatives by reaction with nitrogen nucleophiles .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various experimental and theoretical methods . Quantum chemical calculations can be made to determine structure parameters in the ground state .Chemical Reactions Analysis
The aldehyde functional group in “Pyridine-2-carbaldehyde” is subject to nucleophilic attack, specifically by amines to form Schiff bases, which serve as bidentate ligands .Physical And Chemical Properties Analysis
“Pyridine-2-carbaldehyde” is a colorless oily liquid with a distinctive odor . Its density is 1.126 g/mL at 25 °C .Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3S/c17-10-12-8-11-9-15-7-6-14(11)16(12)20(18,19)13-4-2-1-3-5-13/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVXSSYSWCHQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2C=O)C=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30471087 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-C]pyridine-2-carbaldehyde | |
CAS RN |
109113-44-2 | |
Record name | 1-(Benzenesulfonyl)-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30471087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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